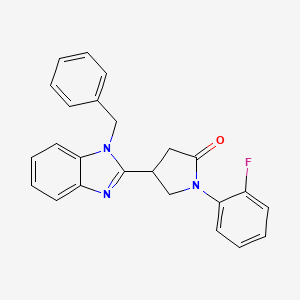![molecular formula C15H15NO5 B2918255 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859126-76-4](/img/structure/B2918255.png)
8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a chromenone derivative. Chromenones are a type of heterocyclic compound that are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a chromenone core, which is a bicyclic structure consisting of a benzene ring fused to a dioxole ring . It also has a morpholinomethyl group attached, which consists of a morpholine ring (a six-membered ring containing an oxygen and a nitrogen) attached to a methylene group.Chemical Reactions Analysis
Chromenones can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The morpholinomethyl group could potentially participate in reactions as well, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Chromenones are generally crystalline solids . The presence of the morpholinomethyl group could potentially increase the compound’s solubility in polar solvents.Aplicaciones Científicas De Investigación
Catalytic Applications
A series of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized using CeCl3·7H2O as a catalyst, demonstrating the utility of this compound in facilitating multicomponent reactions under environmentally benign conditions (Liqiang Wu, Weilin Li, Fu‐Lin Yan, 2011).
Fluorescent Probing
The compound was used in the development of a fluorescent probe for the selective detection of hypoxia in tumor cells, highlighting its potential in biomedical imaging and research (W. Feng et al., 2016).
DNA-PK Inhibition
Research on 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor for DNA-dependent protein kinase inhibitors, underscores the relevance of morpholinomethyl chromenones in therapeutic applications, particularly in cancer treatment (Sonsoles Rodriguez Aristegui et al., 2006).
Synthesis Methods
Several studies have focused on the synthesis of chromenone derivatives, including those with morpholinomethyl groups, showcasing the chemical versatility and potential pharmacological applications of these compounds (M. Heravi, M. Zakeri, N. Mohammadi, 2011).
Biological Activity
Compounds containing the chromenone core, modified with morpholinomethyl groups, have been synthesized and evaluated for various biological activities, including antimicrobial, cytotoxic, and neuroprotective effects. This highlights the potential of these compounds in the development of new therapeutic agents (Anshu Chaydhary et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
8-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-15-5-10(8-16-1-3-18-4-2-16)11-6-13-14(20-9-19-13)7-12(11)21-15/h5-7H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARBWRXFMOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)
![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)
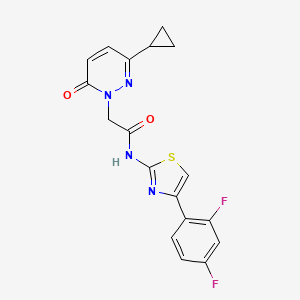
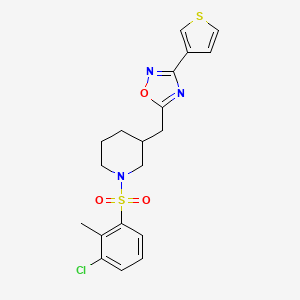
![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)
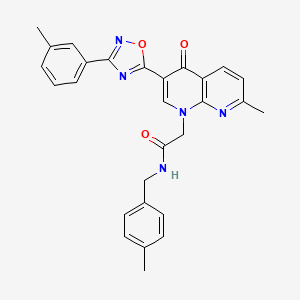
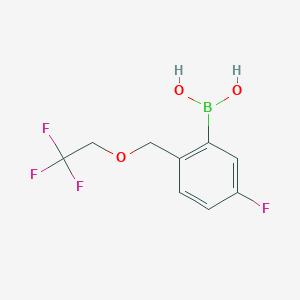
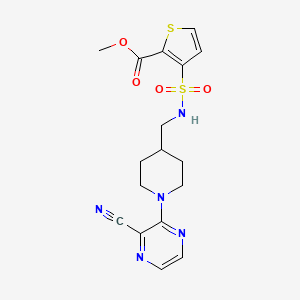
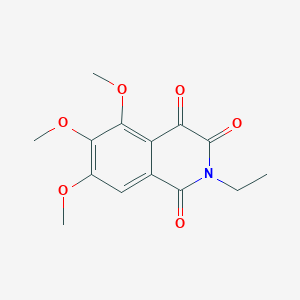
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)
![3-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)

